(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine by reacting with an amine.
Reduction: The imine is then reduced to form the corresponding amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the imine intermediate.
Enzymatic Resolution: Employing enzymes to achieve the desired chirality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: The enantiomer of the compound with similar but distinct properties.
1-Amino-1-(3-chlorophenyl)ethanol: A structurally related compound with a different backbone.
1-Amino-1-(4-chlorophenyl)propan-2-OL: A positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific chirality and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
MZZURCGUMUSESO-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origin of Product |
United States |
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